molecular formula C5H11N3O2 B1671657 Glutamamide CAS No. 2013-17-4

Glutamamide

Cat. No.: B1671657
CAS No.: 2013-17-4
M. Wt: 145.16 g/mol
InChI Key: LCGISIDBXHGCDW-VKHMYHEASA-N
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Description

Glutamamide is a synthetic compound derived from glutamic acid, an amino acid that plays a crucial role in various biological processes.

Scientific Research Applications

Glutamamide has a wide range of scientific research applications, including:

Future Directions

The future directions in the study of Glutamamide involve its use in the synthesis of functional, sequence-defined, and discrete oligomers . This could revolutionize the field of polymer chemistry and lead to the development of new materials with well-defined three-dimensional structures . Additionally, targeting Glutamine metabolism, which this compound is a part of, is seen as a promising direction in advancing cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glutamamide typically involves the use of orthogonally protected L-glutamic acid derivativesSubsequent deprotection, activation, and coupling steps are employed to create discrete, sequence-defined oligomers .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: Glutamamide undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Mechanism of Action

The mechanism of action of glutamamide involves its interaction with specific molecular targets and pathways. This compound can form hydrogen bonds and participate in various chemical reactions, influencing the structure and function of proteins and other biomolecules. Its ability to form stable, sequence-defined oligomers makes it a valuable tool in the study of protein folding and stability .

Comparison with Similar Compounds

    Glutamic Acid: The parent compound from which glutamamide is derived.

    Glutamine: An amino acid with similar structural properties.

    Glutamate: The ionized form of glutamic acid.

Uniqueness of this compound: this compound is unique in its ability to form sequence-defined oligomers with specific functional properties. This makes it a valuable tool in polymer chemistry and other fields where precise control over molecular structure is required .

Properties

IUPAC Name

(2S)-2-aminopentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2/c6-3(5(8)10)1-2-4(7)9/h3H,1-2,6H2,(H2,7,9)(H2,8,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGISIDBXHGCDW-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N)[C@@H](C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173949
Record name Glutamamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2013-17-4
Record name L-Glutamine amide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2013-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glutamamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002013174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glutamamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLUTAMAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35L593USSO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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